molecular formula C11H22N2O2 B1440563 Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate CAS No. 900642-17-3

Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

Cat. No. B1440563
CAS RN: 900642-17-3
M. Wt: 214.3 g/mol
InChI Key: UMBWKSXEVUZEMI-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C11H22N2O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted at the 4-position with an amino group and at the 3-position with a methyl group. Additionally, a tert-butyl ester is attached to the nitrogen atom in the ring .


Physical And Chemical Properties Analysis

Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate has a molecular weight of 214.30 g/mol . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources .

Scientific Research Applications

Dipeptide Synthesis

“Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate” is utilized in the synthesis of dipeptides. Researchers have developed tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) derived from this compound. These Boc-AAILs serve as starting materials in dipeptide synthesis, using various coupling reagents to enhance amide formation . This application is crucial in peptide chemistry, where the protection of amino acids is necessary to prevent unwanted reactions during synthesis.

Synthesis of Biologically Active Natural Products

This compound is a precursor in the synthesis of biologically active natural products. For instance, it has been used to create intermediates that are key in the production of Indiacen A and Indiacen B, compounds with potential anticancer and anti-inflammatory properties .

Mechanism of Action

The mechanism of action for Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate is not specified in the searched resources . The mechanism of action would depend on the specific biological or chemical context in which this compound is used.

Safety and Hazards

Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate is classified as a potentially hazardous substance. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-amino-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBWKSXEVUZEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680016
Record name tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

CAS RN

900642-17-3
Record name tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-3-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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